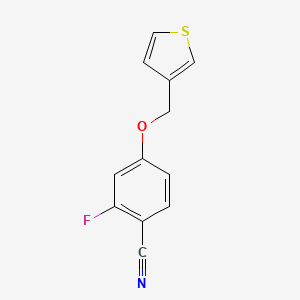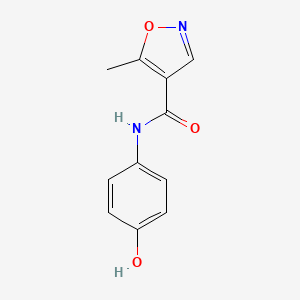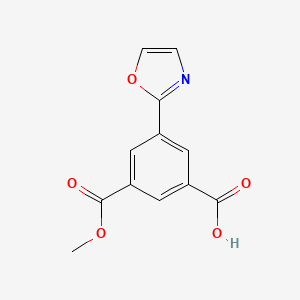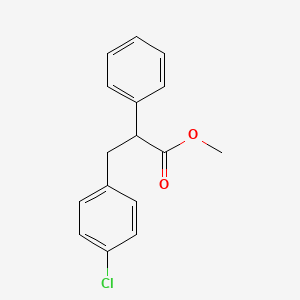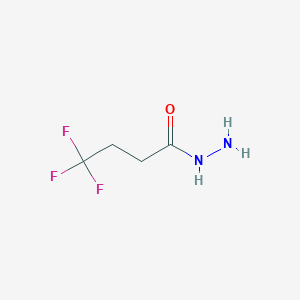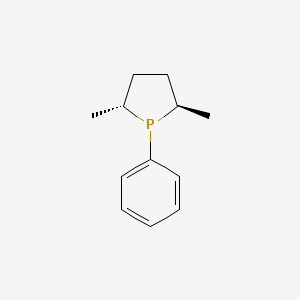
(2r,5r)-2,5-Dimethyl-1-phenylphospholane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r,5r)-2,5-Dimethyl-1-phenylphospholane is a chiral phospholane compound characterized by its unique structure, which includes two methyl groups and a phenyl group attached to a phospholane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,5r)-2,5-Dimethyl-1-phenylphospholane typically involves the reaction of a suitable phosphine precursor with a chiral ligand. One common method includes the use of a Grignard reagent to introduce the phenyl group, followed by cyclization to form the phospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for various applications.
化学反应分析
Types of Reactions
(2r,5r)-2,5-Dimethyl-1-phenylphospholane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phospholane to its corresponding phosphine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines. Substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(2r,5r)-2,5-Dimethyl-1-phenylphospholane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme interactions and protein folding.
Industry: It is employed in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which (2r,5r)-2,5-Dimethyl-1-phenylphospholane exerts its effects involves its interaction with specific molecular targets. In catalysis, the compound acts as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions. The phospholane ring’s unique structure allows for precise control over the stereochemistry of the products, making it a valuable tool in enantioselective synthesis.
相似化合物的比较
Similar Compounds
(S,S)-2,5-Dimethyl-1-phenyl-phospholane: The enantiomer of the compound, with similar properties but opposite chirality.
2,5-Dimethyl-1-phenyl-phospholane: The racemic mixture containing both enantiomers.
1-Phenylphospholane: A simpler analog without the methyl groups.
Uniqueness
(2r,5r)-2,5-Dimethyl-1-phenylphospholane is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric catalysis. Its ability to form stable complexes with metal centers and its high enantioselectivity make it superior to other similar compounds in certain applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H17P |
|---|---|
分子量 |
192.24 g/mol |
IUPAC 名称 |
(2R,5R)-2,5-dimethyl-1-phenylphospholane |
InChI |
InChI=1S/C12H17P/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11-/m1/s1 |
InChI 键 |
GAEIPHYVQAKDSM-GHMZBOCLSA-N |
手性 SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2)C |
规范 SMILES |
CC1CCC(P1C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


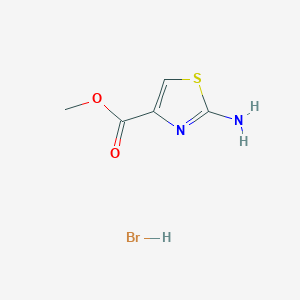
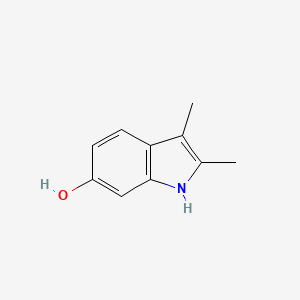
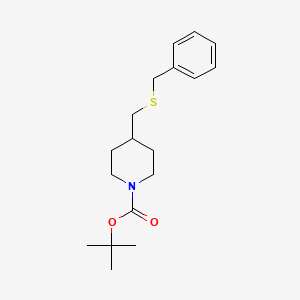

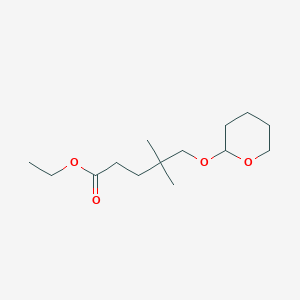
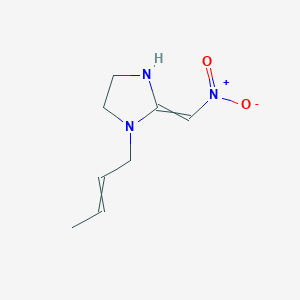
![N-cyclohexyl-5-fluoro-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8575993.png)
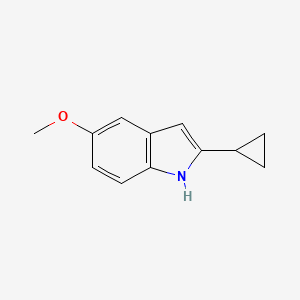
![5-({[tert-butyl(dimethyl)silyl]oxy}methyl)dihydro-2(3H)-furanone](/img/structure/B8576013.png)
